molecular formula C15H15NO2 B1524409 3-[Benzyl(methyl)amino]benzoic acid CAS No. 1181697-29-9

3-[Benzyl(methyl)amino]benzoic acid

Cat. No.: B1524409
CAS No.: 1181697-29-9
M. Wt: 241.28 g/mol
InChI Key: FYETUGUODSRGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Benzyl(methyl)amino]benzoic acid is a chemical compound characterized by its benzyl and amino groups attached to a benzoic acid core

Synthetic Routes and Reaction Conditions:

  • Benzylamine Synthesis: The compound can be synthesized by reacting benzyl chloride with methylamine under controlled conditions.

  • Benzoic Acid Derivatization: The benzoic acid core can be modified by introducing the benzyl(methyl)amino group through a series of chemical reactions involving protection and deprotection steps.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Catalytic Methods: Catalysts may be used to enhance the efficiency of the synthesis process, reducing reaction times and improving yields.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, converting the benzyl group to a benzaldehyde or benzoic acid derivative.

  • Reduction: Reduction reactions can be employed to convert the benzoic acid core to its corresponding alcohol or amine.

  • Substitution: Substitution reactions can introduce different functional groups to the benzyl or amino moieties.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromic acid.

  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.

  • Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Benzaldehyde, benzoic acid, and its derivatives.

  • Reduction Products: Benzyl alcohol, benzylamine, and other reduced derivatives.

  • Substitution Products: Halogenated benzyl compounds and various substituted amines.

Chemistry:

  • Synthetic Intermediate: The compound serves as an intermediate in the synthesis of more complex organic molecules.

  • Catalyst Support: It can be used as a support material for catalysts in various chemical reactions.

Biology:

  • Biochemical Studies: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Drug Development:

Medicine:

  • Pharmaceuticals: The compound may be used in the formulation of drugs targeting specific diseases.

  • Diagnostic Agents: It can be employed as a diagnostic agent in medical imaging techniques.

Industry:

  • Material Science: The compound is used in the development of new materials with specific properties.

Scientific Research Applications

1. Radiopharmaceutical Synthesis

The synthesis of derivatives related to 3-[Benzyl(methyl)amino]benzoic acid, such as [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate, plays a significant role in radiopharmaceutical research. These compounds are prepared using specific methods like carbonation of lithium salts and reduction with sodium cyanoborohydride or tritium gas. They are essential in studying biological processes and disease diagnosis through radiolabeling techniques (Taylor et al., 1996).

2. Enzymatic and Microbial Biosynthesis

Research on derivatives of 3-amino-benzoic acid, closely related to this compound, includes its enzymatic kinetic resolution and microbial biosynthesis. Such studies involve the use of specific enzymes and microorganisms like E. coli to produce important building block molecules for a range of compounds with various biological activities (Zhang & Stephanopoulos, 2016).

3. Natural Product Biosynthesis

The biosynthesis of natural products derived from compounds like 3-amino-5-hydroxy benzoic acid, a precursor to a large group of natural products including naphthalenic and benzenic ansamycins, saliniketals, and mitomycins, is another vital research application. Such research covers the molecular genetics, chemical, and biochemical perspectives of AHBA-derived natural products (Kang, Shen, & Bai, 2012).

4. Chromatographic Separation Techniques

Studies on the chromatographic separation of amino benzoic acids, which include compounds like this compound, focus on understanding the influence of ionic liquids as mobile phase additives. This research is significant in improving the efficiency and effectiveness of high-performance liquid chromatography (HPLC) in separating and identifying biologically active substances (Zheng, Polyakova, & Row, 2007).

5. Stress Tolerance in Plants

Research on compounds like benzoic acid, closely related to this compound, reveals their role in inducing multiple stress tolerance in plants. Such studies demonstrate the effectiveness of these molecules in imparting tolerance to heat, drought, and chilling stress in various plant species (Senaratna et al., 2004).

Comparison with Similar Compounds

  • Benzylamine: Similar in structure but lacks the benzoic acid core.

  • N-Benzylmethylamine: Similar but with a different arrangement of the benzyl and amino groups.

  • 3-Aminobenzoic Acid: Similar but without the benzyl group.

Uniqueness:

  • Complexity: The presence of both benzyl and amino groups on the benzoic acid core makes this compound more complex and versatile compared to its similar counterparts.

  • Functional Diversity:

This comprehensive overview provides a detailed understanding of 3-[Benzyl(methyl)amino]benzoic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[benzyl(methyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(11-12-6-3-2-4-7-12)14-9-5-8-13(10-14)15(17)18/h2-10H,11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYETUGUODSRGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[Benzyl(methyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-[Benzyl(methyl)amino]benzoic acid
Reactant of Route 3
Reactant of Route 3
3-[Benzyl(methyl)amino]benzoic acid
Reactant of Route 4
Reactant of Route 4
3-[Benzyl(methyl)amino]benzoic acid
Reactant of Route 5
Reactant of Route 5
3-[Benzyl(methyl)amino]benzoic acid
Reactant of Route 6
Reactant of Route 6
3-[Benzyl(methyl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.